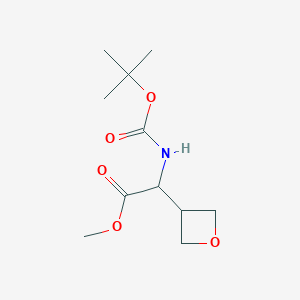

Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate

Description

BenchChem offers high-quality Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEKGWYJXBGAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201141873 | |

| Record name | 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201141873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416323-08-4 | |

| Record name | 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201141873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate" chemical properties

An In-depth Technical Guide to Methyl 2-(tert-butoxycarbonyl-amino)-2-(oxetan-3-yl)acetate

Abstract

Methyl 2-(boc-amino)-2-(oxetan-3-yl)acetate is a sophisticated chemical building block that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. This guide provides an in-depth analysis of its core chemical properties, synthesis, and strategic applications. By integrating the strained, polar oxetane ring with a protected amino acid scaffold, this molecule offers a unique tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. We will explore its structural attributes, reactivity, stability, and its role in modern drug discovery, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction: A Convergence of Strategic Moieties

In the landscape of modern drug discovery, the design of novel molecular entities with optimized property profiles is paramount. Methyl 2-(boc-amino)-2-(oxetan-3-yl)acetate emerges as a building block of considerable strategic value, embodying the fusion of two critical pharmacophoric elements: the oxetane ring and the N-Boc protected α-amino ester.

-

The Oxetane Motif: This four-membered saturated heterocycle is increasingly utilized as a "bioisostere" for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] Its inherent polarity, compact three-dimensional structure, and metabolic stability can profoundly influence a parent molecule's properties.[3] The introduction of an oxetane can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of proximal amines, all of which are critical parameters in drug design.[1][4]

-

The N-Boc-α-Amino Acid Scaffold: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and organic chemistry.[5][6] It provides robust protection for the amine functionality under a wide range of reaction conditions while allowing for clean, selective deprotection under acidic conditions.[6] This enables the use of Methyl 2-(boc-amino)-2-(oxetan-3-yl)acetate as a non-canonical amino acid for incorporation into peptides or as a versatile intermediate for further chemical elaboration.[5]

This guide will dissect the essential chemical characteristics of this compound, providing a foundational understanding for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in Methyl 2-(boc-amino)-2-(oxetan-3-yl)acetate dictates its chemical behavior and utility.

Structural Identifiers

A summary of the key identifiers and basic properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 141632-38-4 | |

| Molecular Formula | C₁₁H₁₉NO₅ | |

| InChI Key | AEEKGWYJXBGAMG-UHFFFAOYSA-N | |

| SMILES | COC(=O)C(NC(=O)OC(C)(C)C)C1COC1 | |

| Physical Form | Solid |

Key Structural Features and Their Implications

-

Polarity and Solubility: The strained ether linkage of the oxetane ring introduces a significant dipole moment, contributing to the molecule's overall polarity. This feature can be leveraged to enhance the aqueous solubility of lead compounds, a common hurdle in drug development.[1][3]

-

Metabolic Stability: The 3-substituted oxetane ring is generally more metabolically stable than 2-substituted analogues.[1] It can serve as a metabolically robust replacement for more labile groups, such as a gem-dimethyl group, potentially blocking sites of oxidative metabolism.[1][4]

-

Conformational Rigidity and 3D Shape: The rigid, non-planar structure of the oxetane ring imparts a defined three-dimensional character to the molecule. This can be advantageous for optimizing ligand-receptor interactions by locking the substituent in a specific conformational orientation.

-

Modulation of Amine Basicity: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the pKa of a nearby amine.[4] While the amine in this specific compound is protected as a carbamate, if the Boc group were to be removed, the resulting free amine would be substantially less basic than a typical alkyl amine, which can be crucial for improving cell permeability and avoiding off-target effects (e.g., hERG inhibition).[3]

Caption: 2D representation of the molecular structure.

Synthesis and Characterization

The synthesis of Methyl 2-(boc-amino)-2-(oxetan-3-yl)acetate and related derivatives typically relies on robust and well-established organic chemistry transformations. A common and efficient route involves a Horner-Wadsworth-Emmons (HWE) reaction followed by an aza-Michael addition.[7]

Synthetic Workflow

The logical flow for the synthesis is outlined below, starting from commercially available materials.

Caption: General synthetic workflow diagram.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established methodologies.[7] Researchers should always first consult primary literature and perform appropriate risk assessments.

Step 1: Synthesis of Methyl (oxetan-3-ylidene)acetate

-

Reagent Preparation: To a suspension of a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq.) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add methyl-2-(dimethoxyphosphoryl)acetate (1.0 eq.) dropwise at 0 °C.

-

Reaction: Stir the resulting mixture at 0 °C for 30 minutes. Then, add a solution of oxetan-3-one (1.1 eq.) in dry THF dropwise.

-

Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ester intermediate.

Causality Insight: The Horner-Wadsworth-Emmons reaction is a superior choice over the standard Wittig reaction for generating this α,β-unsaturated ester from a ketone. The phosphonate-stabilized carbanion is highly nucleophilic, and the reaction typically affords the (E)-isomer with high selectivity. The phosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide from a Wittig reaction.

Step 2: Aza-Michael Addition to form the Final Product

-

Reaction Setup: Dissolve the intermediate, Methyl (oxetan-3-ylidene)acetate (1.0 eq.), and tert-butyl carbamate (1.2 eq.) in a suitable solvent such as acetonitrile.

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq.) as a non-nucleophilic base catalyst.

-

Reaction: Stir the mixture at a moderately elevated temperature (e.g., 45-65 °C) for several hours to days, monitoring for completion by LC-MS.[7]

-

Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue directly by flash column chromatography on silica gel to afford the final product, Methyl 2-(boc-amino)-2-(oxetan-3-yl)acetate.

Causality Insight: The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. DBU is an effective catalyst as it is strong enough to deprotonate the carbamate, increasing its nucleophilicity, but is non-nucleophilic itself, preventing it from competing in the addition reaction.

Spectroscopic Characterization

Confirmation of the final structure is achieved through standard spectroscopic techniques.

| Technique | Expected Key Features |

| ¹H NMR | - Singlet around 1.4 ppm (9H) for the Boc group's t-butyl protons.- Singlet around 3.7 ppm (3H) for the methyl ester protons.- Multiplets in the 4.5-5.0 ppm region corresponding to the oxetane ring protons.- A doublet for the amide N-H proton, which may be broad.- A multiplet for the α-proton (CH). |

| ¹³C NMR | - Signal around 28 ppm for the t-butyl methyl carbons.- Signal around 80 ppm for the quaternary carbon of the Boc group.- Signal around 155 ppm for the carbamate carbonyl.- Signal around 170 ppm for the ester carbonyl.- Signals in the 70-80 ppm range for the oxetane ring carbons. |

| HRMS | The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (e.g., [M+Na]⁺), confirming the elemental composition. |

Reactivity and Chemical Stability

Understanding the reactivity profile of Methyl 2-(boc-amino)-2-(oxetan-3-yl)acetate is crucial for its successful application as a building block.

-

Stability of the Oxetane Ring: The oxetane ring is a strained ether and is susceptible to ring-opening under strongly acidic conditions (e.g., concentrated HCl or H₂SO₄).[8][9] However, it is generally stable to a wide range of other synthetic conditions, including many oxidative, reductive, and basic conditions.[9] Caution is advised when heating, as high temperatures can also promote decomposition.[4]

-

The Boc Protecting Group: The Boc group is stable to basic conditions, hydrogenolysis, and many nucleophiles, making it orthogonal to many other protecting groups. Its primary lability is to acid. It can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. This deprotection releases the free amine, which can then be used in subsequent reactions like amide coupling.

-

Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid using standard basic hydrolysis conditions (e.g., lithium hydroxide in a THF/water mixture). However, care must be taken, as some oxetane-carboxylic acids have been reported to be unstable and can isomerize into lactones, particularly upon heating.[10] The reaction should be performed at low temperatures and the resulting acid should be used promptly.

Applications in Drug Discovery

The true value of this building block lies in its ability to strategically modify drug candidates to overcome common liabilities.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Methyl 2-(Boc-amino)-2-(oxetan-3-YL)acetate

This guide provides a comprehensive overview of a strategic pathway for the synthesis of Methyl 2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, a valuable building block for researchers, medicinal chemists, and professionals in drug development. The oxetane motif is of significant interest in medicinal chemistry due to its ability to serve as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties of drug candidates.[1] This document outlines a logical and efficient synthetic approach, grounded in established chemical principles, and provides detailed procedural insights.

Introduction to the Synthetic Challenge

The target molecule, Methyl 2-(Boc-amino)-2-(oxetan-3-YL)acetate, incorporates a sterically demanding quaternary alpha-amino acid scaffold featuring a strained oxetane ring. The synthesis of such structures requires careful consideration of reaction conditions to ensure the integrity of the oxetane ring while efficiently constructing the desired stereocenter. This guide focuses on a convergent and reliable synthetic strategy commencing from the commercially available or readily synthesized starting material, oxetan-3-one.

Proposed Synthetic Pathway: A Retro-Synthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a disconnection strategy that sequentially removes the methyl ester and the Boc-protecting group, leading back to the core α-amino acid, 2-amino-2-(oxetan-3-yl)acetic acid. This key intermediate can be synthesized from oxetan-3-one using classical named reactions for α-amino acid synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Two primary classical methods are proposed for the synthesis of the α-amino acid intermediate from oxetan-3-one: the Strecker synthesis and the Bucherer-Bergs reaction . Both pathways are well-established for the synthesis of α,α-disubstituted amino acids from ketones.[2][3]

Pathway A: Synthesis via Strecker Reaction

The Strecker synthesis is a two-step process that first involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding α-amino acid.[4][5][6]

Step 1: Synthesis of 2-Amino-2-(oxetan-3-yl)acetonitrile

This step involves a one-pot reaction of oxetan-3-one with ammonia and a cyanide source, typically potassium or sodium cyanide. The reaction proceeds through the in situ formation of an imine, which is then attacked by the cyanide nucleophile.[5][7][8]

Experimental Protocol:

-

To a solution of ammonium chloride (1.2 eq.) in aqueous ammonia, add oxetan-3-one (1.0 eq.).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of potassium cyanide (1.2 eq.) in water, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

-

Upon completion, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(oxetan-3-yl)acetic Acid

The crude α-aminonitrile is then hydrolyzed under acidic or basic conditions to afford the desired α-amino acid. Acidic hydrolysis is often preferred to minimize side reactions.

Experimental Protocol:

-

Treat the crude 2-amino-2-(oxetan-3-yl)acetonitrile with a strong acid, such as 6M hydrochloric acid.

-

Heat the mixture at reflux for 12-24 hours.

-

Monitor the reaction for the consumption of the nitrile.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

-

Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to obtain 2-amino-2-(oxetan-3-yl)acetic acid.[9]

Pathway B: Synthesis via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to the α-amino acid via a hydantoin intermediate. This multicomponent reaction involves treating a ketone with potassium cyanide and ammonium carbonate.[3][10][11][12]

Step 1: Synthesis of 5-(Oxetan-3-yl)-5-methylimidazolidine-2,4-dione (Oxetan-3-yl Hydantoin)

Experimental Protocol:

-

In a pressure vessel, combine oxetan-3-one (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (2.0 eq.) in a mixture of ethanol and water.

-

Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours.[11]

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the hydantoin product.

-

Acidify the mixture with hydrochloric acid to further precipitate the product.[11]

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure hydantoin.

Step 2: Hydrolysis to 2-Amino-2-(oxetan-3-yl)acetic Acid

The hydantoin is then hydrolyzed, typically under basic conditions, to yield the α-amino acid.

Experimental Protocol:

-

Heat the oxetan-3-yl hydantoin with an excess of aqueous barium hydroxide or sodium hydroxide at reflux for 24-48 hours.

-

After cooling, acidify the reaction mixture with sulfuric acid to precipitate barium sulfate (if used).

-

Filter off the inorganic salts.

-

Neutralize the filtrate to the isoelectric point of the amino acid to precipitate the product.

-

Collect the 2-amino-2-(oxetan-3-yl)acetic acid by filtration, wash, and dry.

Final Steps: Boc Protection and Esterification

The final two steps are common to both Pathway A and B.

Step 3: N-Boc Protection

The amino group of the synthesized α-amino acid is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[2][13][14][15]

Experimental Protocol:

-

Dissolve 2-amino-2-(oxetan-3-yl)acetic acid (1.0 eq.) in a mixture of dioxane and water.

-

Add a base such as sodium hydroxide or triethylamine to adjust the pH to 9-10.

-

Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise while maintaining the pH.

-

Stir the reaction at room temperature for 12-24 hours.

-

After completion, acidify the reaction mixture with a mild acid (e.g., citric acid) to pH 3-4.

-

Extract the product with ethyl acetate.

-

Dry the organic layer, and concentrate to yield N-Boc-2-amino-2-(oxetan-3-yl)acetic acid.

Step 4: Methyl Esterification

The carboxylic acid is converted to its methyl ester using standard esterification methods. A common and effective method involves the use of methyl iodide in the presence of a base or diazomethane for small-scale preparations.[16][17]

Experimental Protocol:

-

Dissolve N-Boc-2-amino-2-(oxetan-3-yl)acetic acid (1.0 eq.) in a suitable solvent such as DMF or acetone.

-

Add potassium carbonate (1.5 eq.) and methyl iodide (1.2 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel to obtain the final product, Methyl 2-(Boc-amino)-2-(oxetan-3-YL)acetate.

Data Summary

| Step | Reaction | Key Reagents | Typical Conditions |

| Pathway A | |||

| 1 | Strecker Synthesis (Nitrile Formation) | Oxetan-3-one, NH₄Cl, KCN | Aqueous NH₃, 0 °C to RT |

| 2 | Nitrile Hydrolysis | 2-Amino-2-(oxetan-3-yl)acetonitrile, HCl | 6M HCl, Reflux |

| Pathway B | |||

| 1 | Bucherer-Bergs Reaction | Oxetan-3-one, KCN, (NH₄)₂CO₃ | EtOH/H₂O, 80-100 °C |

| 2 | Hydantoin Hydrolysis | Oxetan-3-yl Hydantoin, Ba(OH)₂ or NaOH | Aqueous base, Reflux |

| Final Steps | |||

| 3 | Boc Protection | 2-Amino-2-(oxetan-3-yl)acetic acid, Boc₂O | Dioxane/H₂O, NaOH |

| 4 | Methyl Esterification | N-Boc-amino acid, CH₃I, K₂CO₃ | DMF or Acetone, RT |

Logical Flow of the Synthetic Pathway

Caption: Overall synthetic workflow.

Conclusion

The synthesis of Methyl 2-(Boc-amino)-2-(oxetan-3-YL)acetate can be reliably achieved through a multi-step sequence starting from oxetan-3-one. The choice between the Strecker and Bucherer-Bergs pathways for the formation of the key α-amino acid intermediate will depend on laboratory preferences, available equipment, and safety considerations associated with handling cyanides. Both routes are robust and lead to the desired intermediate. Subsequent standard protection and esterification steps complete the synthesis. This guide provides a solid foundation for the practical synthesis of this important building block, enabling its broader application in drug discovery and development.

References

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved from [Link]

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of building blocks.

- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2021). RSC Advances, 11(15), 8683-8693.

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Various authors. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids? ResearchGate. Retrieved from [Link]

- A convenient synthesis of amino acid methyl esters. (2008). Molecules, 13(5), 1136-1145.

- Al-Zoubi, R. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. Retrieved from [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2021). National Institutes of Health. Retrieved from [Link]

- Bucherer-Bergs Reaction. (n.d.). Merck Index.

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Synthesis of Boc-protected bicycloproline. (2011). National Institutes of Health. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. (n.d.). Google Patents.

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2015). ResearchGate. Retrieved from [Link]

-

Aza-Michael Reaction Insights. (n.d.). Scribd. Retrieved from [Link]

- Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020). Organic Letters, 22(9), 3550-3554.

-

An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. (2009). ResearchGate. Retrieved from [Link]

- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (n.d.). Google Patents.

- HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (2014). Farmacia Journal, 62(5), 984-993.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. CAS 1270019-87-8 | 2-amino-2-(oxetan-3-yl)acetic acid - Synblock [synblock.com]

- 10. Bucherer-Bergs Reaction [drugfuture.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Bucherer-Bergs Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 16. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Oxetane in Peptide Scaffolds

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate, a non-proteinogenic amino acid derivative, has emerged as a significant building block for the synthesis of complex peptides and small molecule therapeutics. This guide provides an in-depth analysis of its synthesis, properties, and applications, underscoring its value in drug discovery programs.

The defining feature of this compound is the oxetane ring, a four-membered cyclic ether. Its incorporation into molecular scaffolds is a strategic design element intended to confer a range of desirable attributes. The strained nature of the oxetane ring can lead to favorable conformational preorganization, enhancing binding affinity to biological targets. Furthermore, the oxetane moiety is known to improve physicochemical properties such as aqueous solubility and metabolic stability, critical parameters for the development of viable drug candidates. The tert-butyloxycarbonyl (Boc) protecting group offers a robust and readily cleavable handle for peptide synthesis, allowing for the sequential and controlled assembly of complex molecular structures.[1][2][]

This guide will delve into the synthetic pathways to access this valuable building block, explore its key chemical transformations, and highlight its application in the design of innovative therapeutics.

Compound Profile

| Identifier | Value |

| IUPAC Name | Methyl 2-[(tert-butoxycarbonyl)amino]-2-(oxetan-3-yl)acetate |

| CAS Number | 141632-38-4[4] |

| Molecular Formula | C₁₁H₁₉NO₅[5] |

| Molecular Weight | 245.27 g/mol |

| Appearance | Solid[4] |

Chemical Structure

Caption: Chemical structure of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate.

Synthesis and Manufacturing

The synthesis of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and efficient approach involves the use of a suitable amino acid precursor, which is then elaborated to introduce the oxetane and ester functionalities, followed by Boc protection.

Synthetic Strategy Overview

A plausible and industrially scalable synthesis commences with a readily available β-hydroxy amino acid, such as L-serine. The synthetic sequence can be conceptualized as follows:

-

Esterification: The carboxylic acid of the starting amino acid is first converted to its methyl ester. This is a standard transformation, often achieved by treatment with methanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride. This step protects the carboxylic acid and enhances solubility in organic solvents for subsequent reactions.

-

Oxetane Ring Formation: The formation of the oxetane ring is the key step and can be achieved through an intramolecular cyclization of a suitably functionalized precursor.

-

Boc Protection: The final step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the amino ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[][5]

Caption: Generalized synthetic workflow for Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate.

Detailed Experimental Protocol (Representative)

The following is a representative, self-validating protocol for the Boc protection step, a critical transformation in the overall synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To protect the primary amine of Methyl 2-amino-2-(oxetan-3-yl)acetate with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

Methyl 2-amino-2-(oxetan-3-yl)acetate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution and Inert Atmosphere: Dissolve Methyl 2-amino-2-(oxetan-3-yl)acetate in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar. The use of an anhydrous solvent is crucial to prevent hydrolysis of the Boc anhydride. Purge the flask with an inert gas (e.g., nitrogen or argon) to create an inert atmosphere, which prevents side reactions with atmospheric moisture and oxygen.

-

Addition of Base: Add sodium bicarbonate to the solution. Sodium bicarbonate acts as a mild base to neutralize the acidic byproducts of the reaction and to deprotonate the ammonium salt of the amino acid, thereby activating the free amine for nucleophilic attack.

-

Addition of Boc Anhydride: To the stirring suspension, add a solution of di-tert-butyl dicarbonate in THF dropwise at room temperature. The slow addition helps to control the reaction rate and minimize potential side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up and Extraction: Once the reaction is complete, quench the reaction by adding water. This will dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic layer will contain the desired Boc-protected product. Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate to remove residual water. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. This step is essential to remove any unreacted starting materials and byproducts, yielding the pure Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate.[5]

Applications in Drug Discovery and Development

The unique structural features of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate make it a highly valuable building block in the synthesis of peptidomimetics and other small molecule inhibitors.

Peptide Synthesis and Peptidomimetics

The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The Boc protecting group is stable to the basic conditions often employed for peptide coupling but can be readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane.[5] This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of the peptide chain.

The incorporation of the oxetane-containing amino acid can introduce conformational constraints into the peptide backbone, which can lead to increased potency and selectivity for the target protein. Furthermore, the oxetane moiety can act as a bioisostere for other functional groups, such as a gem-dimethyl group or a carbonyl group, while improving pharmacokinetic properties.

Case Study: Protease Inhibitors

Boc-protected amino acids are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds, including protease inhibitors.[2] The unique stereochemistry and conformational rigidity imparted by the oxetane ring in Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate can be exploited to design potent and selective inhibitors of various proteases implicated in diseases such as cancer, viral infections, and inflammatory disorders. The oxetane can interact with the active site of the enzyme, leading to enhanced binding affinity.

Key Chemical Transformations

The utility of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate in multi-step syntheses is dependent on the selective manipulation of its functional groups.

Boc Deprotection

The removal of the Boc protecting group is a fundamental step to liberate the free amine for subsequent reactions, such as peptide coupling. This is typically achieved under acidic conditions.

Caption: Workflow for the deprotection of the Boc group.

Protocol for Boc Deprotection:

-

Dissolve the Boc-protected amino ester in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting TFA salt of the amine can often be used directly in the next step or neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA) to obtain the free amine.[5]

Peptide Coupling

Once the amine is deprotected, it can be coupled with a carboxylic acid to form an amide bond. A variety of coupling reagents can be employed to facilitate this transformation.

Protocol for Peptide Coupling:

-

Activate the carboxylic acid partner using a coupling reagent such as HATU, HBTU, or EDC/HOBt in a suitable solvent like DMF or DCM.

-

Add the deprotected Methyl 2-amino-2-(oxetan-3-yl)acetate (as the free amine or its salt with the addition of a base) to the activated carboxylic acid.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Perform an aqueous work-up and purify the resulting dipeptide by chromatography.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate is a strategically designed and highly versatile building block for modern drug discovery. Its unique combination of a conformationally constrained oxetane ring and a readily manipulable Boc-protected amino ester functionality provides medicinal chemists with a powerful tool to synthesize novel peptides and small molecules with improved pharmacological profiles. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will empower researchers to fully leverage the potential of this valuable compound in the development of next-generation therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (Boc-amino)methyl Acetate: Synthesis, Properties, and Applications in Peptide Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of (Boc-amino)methyl Acetate in Pharmaceutical Synthesis. Retrieved from [Link]

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-glycine methyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Development of Oxetane Modified Building Blocks for Peptide Synthesis. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

Sources

"Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate" mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of Methyl 2-(Boc-amino)-2-(oxetan-3-YL)acetate

Abstract

This technical guide provides a comprehensive exploration of the potential mechanism of action for the novel chemical entity, Methyl 2-(tert-butoxycarbonyl-amino)-2-(oxetan-3-yl)acetate. As a non-proteinogenic amino acid incorporating a strained oxetane ring, this compound presents a unique structural profile with significant implications for its biological activity. In the absence of direct empirical data on its specific molecular targets, this document synthesizes current knowledge on oxetane bioisosterism and non-proteinogenic amino acids in drug discovery to propose a hypothesized mechanism of action. Furthermore, this guide offers a detailed roadmap of experimental protocols for the elucidation and validation of its biological targets and downstream signaling pathways, designed for researchers, scientists, and drug development professionals.

Introduction: A Novel Scaffold in Medicinal Chemistry

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate is a synthetic, non-proteinogenic amino acid derivative that has emerged from the expanding toolkit of medicinal chemistry.[1] Its structure is characterized by three key features: a central α-carbon, an amino group protected by a tert-butyloxycarbonyl (Boc) group, and a distinctive oxetane ring at the α-position.[2] This combination of a conformationally rigid cyclic ether with an amino acid scaffold suggests its potential as a modulator of biological processes. Non-proteinogenic amino acids (NPAAs) are powerful tools in the development of peptide-based therapeutics, often enhancing stability, potency, and bioavailability.[3][4][5] The incorporation of an oxetane ring, a well-regarded bioisostere, further augments the therapeutic potential of this molecule.[6][7][8]

The Role of the Oxetane Moiety: A Bioisosteric Advantage

The four-membered oxetane ring is increasingly utilized in drug discovery as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[8][9] This is due to the unique physicochemical properties it imparts upon a molecule.

-

Improved Physicochemical Properties: The oxetane motif can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[10] These are critical attributes for optimizing the pharmacokinetic profile of a drug candidate.

-

Structural Rigidity and Conformational Lock: The strained nature of the oxetane ring introduces conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation for optimal target binding.[8]

-

Hydrogen Bonding Capability: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, potentially contributing to target engagement.[6]

The presence of the oxetane ring in Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate suggests that it is designed to leverage these benefits, potentially enhancing its interaction with a biological target and improving its drug-like properties.

The Non-Proteinogenic Amino Acid Core: Beyond Nature's Alphabet

The foundation of this molecule is a non-proteinogenic amino acid, a class of building blocks that expands the chemical diversity available for drug design beyond the 20 standard proteinogenic amino acids.[11][12] The use of NPAAs in drug discovery offers several advantages:

-

Enhanced Proteolytic Stability: Peptides and peptidomimetics incorporating NPAAs often exhibit increased resistance to degradation by proteases, leading to a longer biological half-life.[3][4][5]

-

Unique Conformational Constraints: NPAAs can induce specific secondary structures in peptides, which can be crucial for high-affinity binding to a target.[13]

-

Novel Side-Chain Functionalities: The unique side chains of NPAAs can introduce novel interactions with a biological target that are not possible with standard amino acids.

Hypothesized Mechanism of Action

Given the structural characteristics of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate, a plausible hypothesized mechanism of action is its function as an antagonist or modulator of a protein that recognizes or processes natural amino acids. The oxetane ring could serve as a key binding element or as a conformational constraint that presents the amino acid scaffold in a unique orientation.

Hypothesis: Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate acts as a competitive inhibitor of an enzyme or a receptor that binds a natural amino acid, where the oxetane moiety either occupies a hydrophobic pocket typically filled by an alkyl side chain or provides a critical hydrogen bond interaction, while the amino acid backbone mimics the natural substrate.

This hypothesis is grounded in the established roles of its constituent parts and provides a clear direction for experimental validation.

Experimental Workflows for Elucidating the Mechanism of Action

A systematic approach is required to identify the molecular target(s) of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate and to validate its mechanism of action. The following experimental workflows provide a comprehensive strategy.

In Silico Target Prediction and ADME Profiling

The initial step involves computational methods to predict potential biological targets and to assess the molecule's drug-like properties.

-

Target Prediction: Utilize algorithms that predict protein targets based on the chemical structure of the compound. These methods can help to narrow down the list of potential targets for experimental validation.[14][15]

-

ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecule, providing early insights into its potential pharmacokinetic behavior.[16][17][18][19][20]

| Property | Predicted Value | Method |

| Molecular Weight | 245.27 g/mol | Calculation |

| LogP | 1.5 - 2.5 | In Silico Prediction |

| Aqueous Solubility | Moderate to High | In Silico Prediction |

| Metabolic Stability | High | In Silico Prediction |

| Blood-Brain Barrier Permeability | Low to Moderate | In Silico Prediction |

Target Identification and Validation

The next phase focuses on experimentally identifying and validating the direct molecular targets of the compound.

Given that a significant portion of the "druggable" genome consists of kinases, a kinobeads assay is a valuable initial screen.[21][22][23][24]

Protocol: Kinobeads Competition Binding Assay

-

Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

-

Compound Incubation: Incubate the cell lysate with varying concentrations of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate or a vehicle control.

-

Kinobeads Pulldown: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates to capture the kinome.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

-

Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the abundance of each kinase in the compound-treated samples relative to the vehicle control. A dose-dependent decrease in the abundance of a particular kinase indicates that the compound is competing for binding to that kinase.

Kinobeads experimental workflow diagram.

CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment.[25][26][27][28][29]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either the test compound or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Separation of Aggregates: Centrifuge the lysates to pellet the aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the putative target protein using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

CETSA experimental workflow diagram.

Signaling Pathway Analysis

Once a direct target is validated, the next step is to understand the downstream consequences of target engagement.

-

Transcriptomic Analysis: Perform RNA sequencing (RNA-seq) on cells treated with the compound to identify changes in gene expression. This can reveal the cellular pathways that are modulated by the compound.[30]

-

Phosphoproteomics: If the target is a kinase or part of a phosphorylation-dependent signaling pathway, phosphoproteomic analysis can identify changes in protein phosphorylation, providing a more direct readout of pathway activity.

Hypothetical signaling pathway modulation.

Conclusion and Future Directions

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate represents a promising chemical scaffold with the potential for novel therapeutic applications. While its precise mechanism of action is yet to be elucidated, its structural features provide a strong basis for a hypothesized role as a modulator of amino acid-binding proteins. The experimental workflows detailed in this guide offer a robust and systematic approach to identifying its molecular target(s), validating target engagement, and mapping its impact on cellular signaling pathways. Successful execution of these studies will be critical in unlocking the full therapeutic potential of this and other oxetane-containing non-proteinogenic amino acids.

References

-

Fichtner, M., et al. (Year). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal Name, Volume(Issue), Pages. [Link][3]

-

Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link][4]

-

BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. [Link][25]

-

Bio-protocol. (Year). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link][26]

-

Stanford University. (Year). Target identification and validation in drug discovery : methods and protocols in SearchWorks catalog. [Link][31]

-

BenchChem. (2025). An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids. [Link][11]

-

Taylor & Francis. (Year). Non-proteinogenic amino acids – Knowledge and References. [Link][12]

-

ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link][5]

-

University of Southern California. (Year). Target Identification and Validation in Drug Discovery : Methods and Protocols. [Link][32]

-

National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link][27]

-

ResearchGate. (2025). Target Identification and Validation in Drug Discovery: Methods and Protocols | Request PDF. [Link][33]

-

University College London. (Year). Target Identification and Validation (Small Molecules). [Link][34]

-

National Institutes of Health. (Year). Oxetanes in Drug Discovery Campaigns - PMC. [Link][6]

-

PubMed Central. (Year). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link][28]

-

dokumen.pub. (Year). Target Identification and Validation in Drug Discovery: Methods and Protocols [2nd ed.] 978-1-4939-9144-0. [Link][35]

-

ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. [Link][7]

-

PubMed Central. (Year). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link][21]

-

PubMed Central. (Year). Applications of oxetanes in drug discovery and medicinal chemistry. [Link][8]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link][29]

-

Semantic Scholar. (Year). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link][22]

-

ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. [Link][36]

-

ACS Fall 2025. (Year). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. [Link][37]

-

UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link][23]

-

ResearchGate. (Year). Oxetanes in naturally occurring bioactive molecules. [Link][13]

-

Vulcanchem. (Year). methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate. [Link][2]

-

PubMed. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link][38]

-

PubMed Central. (Year). Prediction of Mechanisms of Action of Antibacterial Compounds by Gene Expression Profiling. [Link][30]

-

ChemRxiv. (Year). RESEARCH ARTICLE 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link][39]

-

PubMed Central. (Year). The target landscape of clinical kinase drugs. [Link][24]

-

PubMed Central. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. [Link][14]

-

Cambridge MedChem Consulting. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link][9]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link][40]

-

ResearchGate. (Year). (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. [Link][15]

-

ResearchGate. (Year). Characterization of binding, depletion and competition properties of... [Link][41]

-

Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. [Link]

-

National Institutes of Health. (Year). Computational analyses of mechanism of action (MoA): data, methods and integration. [Link][42]

-

MDPI. (Year). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link][1]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. [Link][10]

-

Sigma-Aldrich. (Year). Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate. [Link]

-

MyBioSource. (Year). Buy Methyl2 Boc Amino 2 Oxetan3 Yl Acetate Inhibitor for Sale Online. [Link][43]

-

ResearchGate. (2025). Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges. [Link][16]

-

CymitQuimica. (Year). Methyl (R)-2-amino-2-(oxetan-3-yl)acetate. [Link][44]

-

PubMed Central. (Year). Computational Approaches in Preclinical Studies on Drug Discovery and Development. [Link][17]

-

PubMed Central. (Year). Computational design, molecular properties, ADME, and toxicological analysis of substituted 2,6-diarylidene cyclohexanone analogs as potent pyridoxal kinase inhibitors. [Link][18]

-

GitHub. (Year). molecularinformatics/Computational-ADME. [Link][19]

-

Semantic Scholar. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. [Link][20]

-

National Institutes of Health. (Year). Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. [Link][45]

-

ResearchGate. (2022). List of Open access in-silico tools to predict the ADMET profiling of drug candidates. [Link][46]

-

National Institutes of Health. (2025). A combined in silico and MD simulation approach to discover novel LpxC inhibitors targeting multiple drug resistant Pseudomonas aeruginosa. [Link][47]

Sources

- 1. mdpi.com [mdpi.com]

- 2. methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate (2089671-19-0) for sale [vulcanchem.com]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational design, molecular properties, ADME, and toxicological analysis of substituted 2,6-diarylidene cyclohexanone analogs as potent pyridoxal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GitHub - molecularinformatics/Computational-ADME [github.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]

- 23. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 24. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 29. news-medical.net [news-medical.net]

- 30. Prediction of Mechanisms of Action of Antibacterial Compounds by Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Target identification and validation in drug discovery : methods and protocols in SearchWorks catalog [searchworks.stanford.edu]

- 32. libcatalog.usc.edu [libcatalog.usc.edu]

- 33. researchgate.net [researchgate.net]

- 34. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 35. dokumen.pub [dokumen.pub]

- 36. pubs.acs.org [pubs.acs.org]

- 37. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 38. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. chemrxiv.org [chemrxiv.org]

- 40. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 41. researchgate.net [researchgate.net]

- 42. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 43. mybiosource.com [mybiosource.com]

- 44. Methyl (R)-2-amino-2-(oxetan-3-yl)acetate | CymitQuimica [cymitquimica.com]

- 45. Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 46. researchgate.net [researchgate.net]

- 47. A combined in silico and MD simulation approach to discover novel LpxC inhibitors targeting multiple drug resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate: A Technical Guide

Introduction

Methyl 2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate is a compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a synthetically versatile Boc-protected amine, a methyl ester, and a strained oxetane ring. The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, offering improvements in physicochemical properties such as solubility and metabolic stability.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, purity, and for tracking its transformations in synthetic pathways.

This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and data from analogous structures to provide a reliable reference for scientists in the field.

Molecular Structure and Physicochemical Properties

The structural integrity of Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate is foundational to its spectroscopic signature. The molecule features a chiral center at the alpha-carbon, bonded to four distinct groups: a Boc-protected amine, a methyl ester, an oxetane ring, and a hydrogen atom.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₅[1][2] |

| Molecular Weight | 245.27 g/mol [1][2] |

| CAS Number | 1416323-08-4, 2089671-19-0 (for the (S)-enantiomer)[3][4] |

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate in a solvent like CDCl₃ would exhibit distinct signals for each type of proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature, using standard acquisition parameters.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.20 | d | 1H | NH | The amide proton signal is expected to be a doublet due to coupling with the adjacent alpha-proton. Its chemical shift can be variable and the peak may be broad. |

| ~4.80 - 4.60 | m | 4H | Oxetane CH ₂ | The methylene protons of the oxetane ring are diastereotopic and will appear as a complex multiplet. |

| ~4.40 | d | 1H | α-CH | The alpha-proton, being adjacent to the electronegative nitrogen and the ester group, will be shifted downfield. It will appear as a doublet due to coupling with the NH proton. |

| ~3.75 | s | 3H | OCH ₃ | The methyl ester protons will appear as a sharp singlet. |

| ~3.60 | m | 1H | Oxetane CH | The proton on the carbon of the oxetane ring attached to the main chain will be part of the complex multiplet of the oxetane protons. |

| 1.45 | s | 9H | C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protecting group will appear as a strong singlet. |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the presence of rotamers around the carbamate C-N bond in Boc-protected amines, some signals in the ¹³C NMR spectrum may appear broadened or as two distinct peaks.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the CDCl₃ solvent peak (77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171.0 | Ester C =O | The carbonyl carbon of the methyl ester is expected in this region. |

| ~155.5 | Carbamate C =O | The carbonyl carbon of the Boc group typically appears around this chemical shift. |

| ~80.0 | C (CH₃)₃ | The quaternary carbon of the Boc group. |

| ~72.0 | Oxetane C H₂ | The two methylene carbons of the oxetane ring are expected in this region. |

| ~58.0 | α-C H | The alpha-carbon, attached to the nitrogen and the ester group. |

| ~52.5 | OC H₃ | The carbon of the methyl ester. |

| ~38.0 | Oxetane C H | The methine carbon of the oxetane ring. |

| 28.3 | C(C H₃)₃ | The three equivalent methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3350 | Medium, Sharp | N-H Stretch | Characteristic of the N-H bond in the carbamate. |

| 2980-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H stretching from the methyl, tert-butyl, and oxetane groups. |

| ~1745 | Strong | C=O Stretch (Ester) | The carbonyl stretch of the methyl ester. |

| ~1710 | Strong | C=O Stretch (Carbamate) | The carbonyl stretch of the Boc protecting group. |

| ~1250, ~1160 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the ester and carbamate C-O bonds. |

| ~980 | Medium | C-O-C Stretch (Oxetane) | Characteristic ring breathing vibration of the oxetane ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion, or a harder technique like Electron Ionization (EI) to induce fragmentation.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrometry Data and Interpretation (ESI)

Under ESI conditions, the protonated molecule is expected to be the base peak.

| m/z | Assignment |

| 246.13 | [M+H]⁺ |

| 268.11 | [M+Na]⁺ |

Predicted Fragmentation Pathway (EI)

Electron ionization would lead to more extensive fragmentation. A plausible fragmentation pattern is outlined below.

References

- 1. methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate (2089671-19-0) for sale [vulcanchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2089671-19-0|(S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate|BLD Pharm [bldpharm.com]

- 4. 2-(3-(Boc-amino)-oxetan-3-yl)ethanol|RUO [benchchem.com]

A Technical Guide to the Solubility and Stability of Methyl 2-(Boc-amino)-2-(oxetan-3-YL)acetate: A Key Building Block in Modern Drug Discovery

Abstract

Methyl 2-(tert-butoxycarbonyl-amino)-2-(oxetan-3-yl)acetate is a non-canonical amino acid derivative that has garnered significant interest in pharmaceutical research. Its unique structure, combining the acid-labile Boc protecting group with a strained, polar oxetane ring, presents both opportunities and challenges in drug development. The oxetane moiety is increasingly utilized as a strategic tool to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2] This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. We present a theoretical analysis of its structural components, detailed experimental protocols for quantitative solubility and stability assessment, and predictive degradation pathways. This document is intended to serve as an essential resource for researchers, medicinal chemists, and formulation scientists, enabling informed decisions in the handling, application, and development of molecules incorporating this valuable building block.

Introduction: The Strategic Value of a Multifunctional Building Block

The rational design of small molecule therapeutics hinges on the strategic selection of building blocks that confer desirable pharmacological and physicochemical properties. Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate (CAS No. 141632-38-4) emerges as a compound of significant interest at the intersection of synthetic chemistry and drug discovery.[3][4] It is a solid at room temperature and incorporates three key functional motifs, each contributing to its unique chemical profile.[3][4]

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[5] Its principal advantage lies in its robust stability across a wide range of non-acidic conditions—including basic, nucleophilic, and reductive environments—while allowing for clean, quantitative removal under mild acidic conditions (e.g., with trifluoroacetic acid).[][7] This "orthogonal" stability is critical for complex, multi-step synthetic campaigns.[8]

-

The Methyl Ester: As a classic functional group, the methyl ester provides a readily modifiable handle for further synthetic elaboration, such as conversion to amides or hydrolysis to the corresponding carboxylic acid. However, it is also a primary site of potential hydrolytic instability.

-

The Oxetane Ring: The four-membered oxetane ring is a strained, polar heterocycle that has become a favored "magic methyl" equivalent for medicinal chemists.[9] Its incorporation into a molecular scaffold can significantly improve aqueous solubility, reduce lipophilicity (LogD), and block sites of metabolic degradation, often without compromising biological activity.[1][2][10]

This guide provides a detailed examination of the two most critical physicochemical parameters for any drug development candidate: solubility and stability. Understanding these properties is paramount for ensuring reproducible experimental results, designing effective synthetic routes, and developing viable drug formulations.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its behavior in solution. The table below summarizes its key identifiers and physical characteristics.

| Property | Value | Source(s) |

| Chemical Name | Methyl 2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate | [3][4] |

| CAS Number | 141632-38-4 | [3][4] |

| Molecular Formula | C₁₁H₁₉NO₅ | [3] |

| Molecular Weight | 259.29 g/mol | Calculated |

| Appearance | Solid | [3][4] |

| SMILES | COC(=O)C(C1COC1)NC(=O)OC(C)(C)C | [3][4] |

| InChIKey | AEEKGWYJXBGAMG-UHFFFAOYSA-N | [3][4] |

| Storage Class | 11 - Combustible Solids | [3][4] |

Solubility Profile: A Balance of Polarity and Lipophilicity

The solubility of this compound is dictated by the interplay between the polar oxetane and ester functionalities and the nonpolar, lipophilic Boc group. The oxetane ring is a potent hydrogen bond acceptor, a feature known to significantly enhance aqueous solubility compared to analogous carbocyclic or gem-dimethyl groups.[9][10] Conversely, the tert-butyl component of the Boc group contributes to solubility in organic solvents.

General Solubility Workflow

A systematic approach is required to accurately determine the solubility of the compound in various pharmaceutically relevant media. This workflow ensures the generation of reliable and reproducible data for both kinetic and thermodynamic solubility.

Experimental Protocol: Aqueous Solubility Determination

This protocol outlines a standard procedure for determining the thermodynamic solubility in aqueous buffers. The choice of buffer pH is critical, as even weakly ionizable groups can influence solubility.

Objective: To determine the equilibrium (thermodynamic) solubility of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate in buffers of varying pH.

Materials:

-

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate (solid)

-

Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

-

Acetonitrile (ACN), HPLC grade

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes

-

Thermomixer or orbital shaker

-

Calibrated HPLC-UV or UPLC-MS system

Methodology:

-

Preparation: Add an excess of the solid compound (approx. 2-5 mg) to each of three 2 mL tubes. Causality: Adding excess solid ensures that an equilibrium between the dissolved and solid states is achieved, which is the definition of thermodynamic solubility.

-

Solvent Addition: Add 1 mL of each respective buffer (pH 5.0, 7.4, 9.0) to the tubes.

-

Equilibration: Tightly cap the tubes and place them in a thermomixer set to 25°C and 1000 rpm. Allow the slurries to agitate for 24-48 hours. Causality: Extended equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium, which can be slow for crystalline solids.[11]

-

Phase Separation: Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the undissolved solid.

-

Sample Dilution: Carefully remove an aliquot (e.g., 100 µL) of the clear supernatant without disturbing the pellet. Dilute the aliquot with a suitable solvent (e.g., 900 µL of 50:50 ACN:Water) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared from a stock solution of the compound in DMSO or ACN.

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution, to determine the solubility in mg/mL or µM.

Chemical Stability and Degradation Pathways

The chemical stability of the title compound is governed by the lability of its three core functional groups under various stress conditions. A forced degradation study is the definitive method for identifying potential degradation products and developing stability-indicating analytical methods.

Predicted Degradation Pathways

Based on fundamental chemical principles, the compound is most susceptible to hydrolysis under acidic and basic conditions.

-